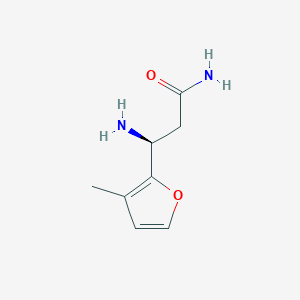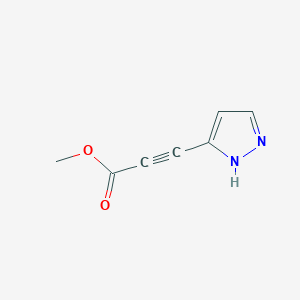![molecular formula C12H27NO B13322124 2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
2-[(Octan-2-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Octan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C12H27NO and a molecular weight of 201.34 g/mol . This compound is characterized by the presence of an amino group attached to a butanol backbone, with an octan-2-yl substituent on the nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octan-2-yl)amino]butan-1-ol typically involves the reaction of butan-1-ol with an octan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, butan-1-ol and octan-2-ylamine, are mixed in precise stoichiometric ratios and subjected to the reaction conditions in reactors designed for efficient heat and mass transfer. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Octan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[(Octan-2-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Octan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: Similar structure with an amino group attached to a butanol backbone.
3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Contains an amino group and a similar alkyl substituent.
Uniqueness
2-[(Octan-2-yl)amino]butan-1-ol is unique due to its specific combination of an octan-2-yl substituent and a butanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(octan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-4-6-7-8-9-11(3)13-12(5-2)10-14/h11-14H,4-10H2,1-3H3 |
InChI Key |
YSAMLSFBFRRGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
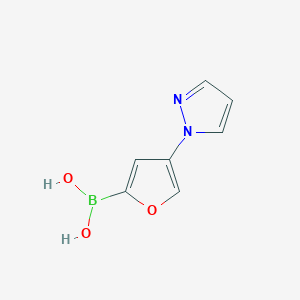
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
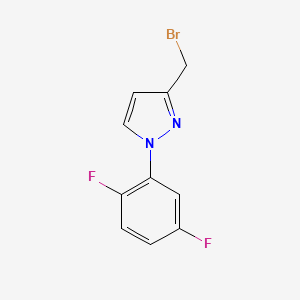
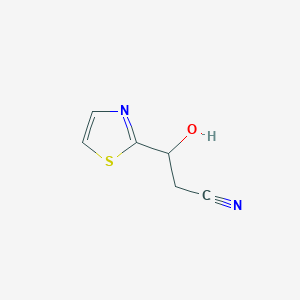
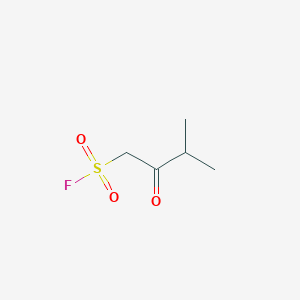
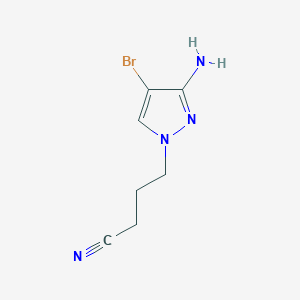

![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
